1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-15-5-7-17(8-6-15)21-12-20(24(29)25-13-19-4-3-10-32-19)22-16(2)27-28(23(22)26-21)18-9-11-33(30,31)14-18/h3-8,10,12,18H,9,11,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQCFEFUQPBLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the modulation of enzyme activity and interaction with specific biomolecules.
Structural Overview
This compound contains several notable structural components:
- Dioxidotetrahydrothiophene moiety : This part of the molecule contributes to its chemical reactivity and potential biological interactions.
- Furan ring : Known for its diverse biological activities, the furan ring can influence the compound's pharmacokinetics and mechanism of action.
- Pyrazolo[3,4-b]pyridine core : This heterocyclic structure is often associated with various therapeutic effects, including anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in critical metabolic pathways. For instance, it could modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival .
- Receptor Modulation : The compound may also interact with receptors to influence cellular signaling pathways, potentially leading to therapeutic effects in diseases characterized by dysfunctional signaling.
Pharmacological Studies
Research has demonstrated the following biological activities:
- Antitumor Activity : In vivo studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antitumor effects. For example, compounds targeting the PI3K pathway have been effective in suppressing tumor growth in xenograft models .
- Anti-inflammatory Effects : The presence of the furan ring suggests potential anti-inflammatory properties, which could be explored for conditions such as arthritis or other inflammatory diseases.
- Cytotoxicity : Initial cytotoxicity assays indicate that this compound can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Case Studies
Several studies have explored related compounds within the same structural framework:
Scientific Research Applications
Structural Characteristics
The compound features a unique arrangement of functional groups that contribute to its biological activity. The presence of the pyrazolo[3,4-b]pyridine core is particularly noteworthy for its role in various pharmacological effects.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
- Antimicrobial Effects : Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for further development in treating infections.
Neuropharmacology
Given the increasing interest in neuroprotective agents, this compound's ability to modulate neurotransmitter systems could be explored. Its interaction with receptors involved in neurodegenerative diseases presents a significant area of research.
Drug Design and Development
The compound's unique structure allows for modifications that can enhance its efficacy and selectivity. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazolo[3,4-b]pyridine derivatives. The findings indicated that certain modifications led to increased potency against breast cancer cell lines, with IC50 values significantly lower than those of existing therapies.
Case Study 2: Neuroprotective Effects
In a recent investigation into neuroprotective agents, derivatives of the compound were tested for their ability to inhibit oxidative stress in neuronal cells. The results demonstrated a marked decrease in cell death under oxidative conditions, suggesting potential applications in treating neurodegenerative disorders.
Structure-Activity Relationship (SAR) Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure, merging pyrazolo[3,4-b]pyridine with tetrahydrothiophene sulfone and furan-methyl groups. Below is a comparative analysis with structurally related compounds:
Key Findings:
Core Heterocycle Influence :
- The pyrazolo[3,4-b]pyridine core (target compound and N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)...) is associated with kinase inhibition due to its planar structure and hydrogen-bonding capacity. In contrast, dihydropyridines (e.g., AZ331) are classic calcium channel modulators .
- The imidazopyridine derivative () shows distinct bioactivity, likely due to its nitroaryl and ester groups enhancing electrophilic reactivity .
Substituent Effects: Sulfone vs. Furan vs. Methoxyaryl: The furan-methyl group in the target compound may enhance π-π interactions compared to AZ331’s methoxyphenyl, which prioritizes hydrophobic binding . p-Tolyl vs. Phenyl: The p-tolyl group in the target compound offers greater steric bulk than the phenyl group in ’s analog, possibly affecting target selectivity .
However, its sulfone and furan groups may improve solubility compared to purely hydrophobic analogs .
Methodological Considerations for Comparison
Compound similarity assessments often employ computational tools (e.g., Tanimoto coefficients, shape-based alignment) to predict bioactivity. The structural diversity observed here underscores the importance of hybrid frameworks in drug design, where merging motifs from different pharmacophores can yield novel mechanisms of action . For example:
- Virtual Screening Relevance : The target’s pyrazolo[3,4-b]pyridine core aligns with kinase inhibitors, while its sulfone and furan groups introduce unique electronic profiles that may evade resistance mechanisms .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis involves a multi-step approach:
- Core formation : The pyrazolo[3,4-b]pyridine core is typically constructed via condensation reactions between substituted pyrazole precursors and aldehydes or ketones under acidic or basic conditions .
- Functionalization : The tetrahydrothiophene-1,1-dioxide moiety is introduced via nucleophilic substitution or cyclization reactions, often requiring anhydrous solvents (e.g., DMF) and catalysts like DMAP .
- Carboxamide linkage : The furan-2-ylmethyl group is attached via amide coupling using reagents such as HATU or EDCI in the presence of a base (e.g., triethylamine) .
- Purification : Techniques like column chromatography or recrystallization are critical for isolating the final product .
Q. Which analytical methods are essential for characterizing this compound?
- Structural confirmation : High-resolution NMR (¹H, ¹³C, and 2D experiments) identifies key signals, such as the pyrazole protons (δ 6.5–7.5 ppm) and the sulfone group (δ 3.0–4.0 ppm) .
- Mass spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak and fragments, ensuring correct molecular weight .
- Purity assessment : HPLC or TLC with UV detection monitors reaction progress and final purity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies optimal conditions. For example, increasing reaction temperature from 80°C to 110°C improved cyclization yields by 20% in similar pyrazolo-pyridine syntheses .
- Catalyst screening : Transition-metal catalysts (e.g., Pd₂(dba)₃) enhance coupling efficiency in heterocyclic systems .
- In-line monitoring : Flow chemistry setups with real-time IR or UV analysis reduce side reactions and improve reproducibility .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent variation : Modifying the p-tolyl group (e.g., replacing with electron-withdrawing groups) and testing bioactivity reveals steric/electronic effects. For instance, fluorinated analogs showed enhanced binding affinity in kinase inhibition assays .
- Computational modeling : Docking studies using software like AutoDock Vina predict interactions with biological targets (e.g., Factor Xa), guiding rational design .
- Biological assays : In vitro enzymatic inhibition assays (IC₅₀ determination) and cell-based models (e.g., antimicrobial activity) correlate structural changes with efficacy .
Q. How can crystallographic data resolve structural ambiguities?
- SHELX refinement : Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles, confirming the sulfone group geometry (C-S=O bond angles ~109°) and pyrazole ring planarity .
- Twinned data handling : For challenging crystals (e.g., pseudo-merohedral twinning), SHELXE’s twin-law correction improves data accuracy .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of analogs?
- Source validation : Cross-check experimental conditions (e.g., assay pH, cell lines). For example, antimicrobial activity variations in pyrazolo-pyridines may stem from differences in bacterial strains .
- Physicochemical profiling : LogP and solubility measurements (via shake-flask method) clarify bioavailability disparities between analogs .
- Meta-analysis : Aggregating data from multiple studies (e.g., PubChem, SciFinder) identifies trends, such as enhanced activity with electron-deficient aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
